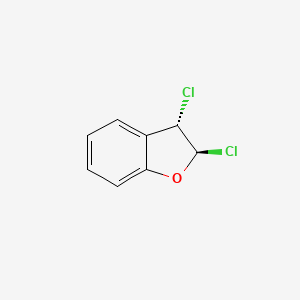
trans-2,3-Dichloro-2,3-dihydrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2,3-Dichloro-2,3-dihydrobenzofuran: is a chemical compound belonging to the class of dihydrobenzofurans This compound is characterized by the presence of two chlorine atoms at the 2 and 3 positions of the dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-dichloro-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the reaction of trans-2,3-dibromo-2,3-dihydrobenzofuran with chloride ions in dipolar aprotic solvents . This reaction typically proceeds with high yield and good chemo- and diastereoselectivity .
Industrial Production Methods: the principles of green chemistry and efficient catalytic processes are often employed to optimize yield and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: trans-2,3-Dichloro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is a versatile oxidant used in these reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of benzofuran derivatives.
Reduction: Formation of partially dechlorinated dihydrobenzofurans.
Substitution: Formation of various substituted dihydrobenzofurans depending on the nucleophile used.
Scientific Research Applications
Chemistry: trans-2,3-Dichloro-2,3-dihydrobenzofuran is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of halogenated aromatic compounds in biological systems .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of trans-2,3-dichloro-2,3-dihydrobenzofuran involves its interaction with various molecular targets. The compound can undergo E1 elimination reactions, where the rate-determining step is the proton transfer . This leads to the formation of reactive intermediates that can further react with biological or chemical entities.
Comparison with Similar Compounds
trans-2,3-Dibromo-2,3-dihydrobenzofuran: Similar in structure but with bromine atoms instead of chlorine.
2,3-Dichloro-2,3-dihydrobenzofuran: A non-trans isomer with different stereochemistry.
2,3-Dihydrobenzofuran: The parent compound without halogen substituents.
Uniqueness: trans-2,3-Dichloro-2,3-dihydrobenzofuran is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and potential biological activity. Its trans configuration also influences its stereochemical properties and reactivity compared to its cis isomer .
Properties
CAS No. |
63361-57-9 |
|---|---|
Molecular Formula |
C8H6Cl2O |
Molecular Weight |
189.04 g/mol |
IUPAC Name |
(2R,3S)-2,3-dichloro-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C8H6Cl2O/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7-8H/t7-,8-/m0/s1 |
InChI Key |
KJMASMIFSFEXKP-YUMQZZPRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H]([C@H](O2)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(O2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12896253.png)
![6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12896254.png)
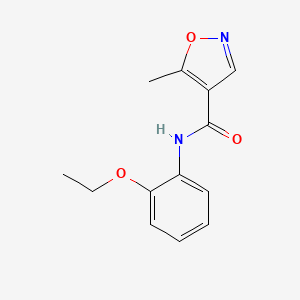
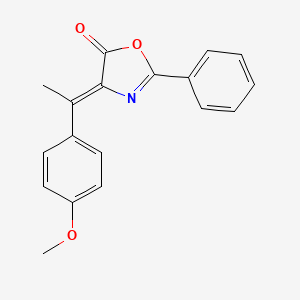
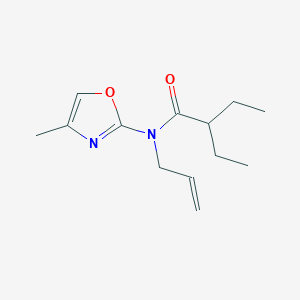
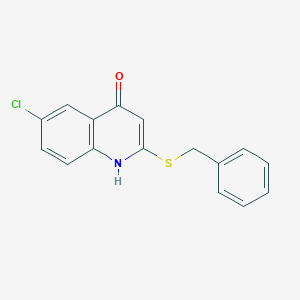
![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)

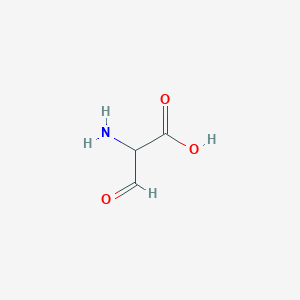
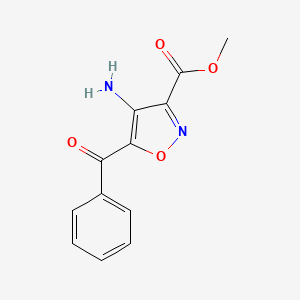

![2-(Difluoromethoxy)-5-ethoxybenzo[d]oxazole](/img/structure/B12896325.png)
![N-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamothioyl]glycine](/img/structure/B12896334.png)

